Cerium--oxorhodium (1/1)
CAS No.: 144275-81-0
Cat. No.: VC16842296
Molecular Formula: CeORh
Molecular Weight: 259.021 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144275-81-0 |
---|---|
Molecular Formula | CeORh |
Molecular Weight | 259.021 g/mol |
IUPAC Name | cerium;oxorhodium |
Standard InChI | InChI=1S/Ce.O.Rh |
Standard InChI Key | XTIGIWBBPFCKFF-UHFFFAOYSA-N |
Canonical SMILES | O=[Rh].[Ce] |
Introduction
Chemical Identity and Composition
Cerium--oxorhodium (1/1) is defined by the stoichiometric formula CeORh, indicating equimolar contributions of cerium, oxygen, and rhodium. The molecular formula, [Ce].[O].[Rh] , implies a ternary structure where each element occupies distinct lattice or coordination sites. Cerium, a lanthanide with prevalent +3 and +4 oxidation states , likely adopts a cationic role, while rhodium, a transition metal commonly found in +1 to +5 oxidation states, may serve as a bridging or catalytic center. Oxygen acts as an anionic ligand or interstitial component, facilitating charge balance.
Table 1: Fundamental Properties of Cerium--Oxorhodium (1/1)
Property | Value/Description | Source |
---|---|---|
Molecular Formula | CeORh | |
Molecular Weight | 258.80585732 g/mol | |
Oxidation States | Ce³⁺/Ce⁴⁺, Rh⁺–Rh⁵⁺, O²⁻ | |
Structural Class | Ternary oxide or coordination complex | — |
Synthesis and Preparation Pathways
Solid-State Reactions
High-temperature solid-state synthesis involving cerium(III/IV) oxides (Ce₂O₃/CeO₂) and rhodium oxides (Rh₂O₃, RhO₂) under inert or reducing atmospheres may yield CeORh. For example, calcining CeO₂ and Rh₂O₃ at 800–1200°C in argon could facilitate oxygen-mediated lattice integration .
Solution-Phase Coordination Chemistry
Cerium and rhodium precursors (e.g., Ce(NO₃)₃, RhCl₃) might react in aqueous or non-aqueous solvents with oxygen donors (e.g., H₂O, O₂) to form CeORh complexes. The redox activity of Ce³⁺/Ce⁴⁺ and Rh³⁺/Rh⁴⁺ could drive self-assembly, with oxygen bridging the metals.
Vapor Deposition Techniques
Chemical vapor deposition (CVD) using volatile cerium and rhodium precursors (e.g., Ce(thd)₄, Rh(acac)₃) in oxygen-containing atmospheres might deposit CeORh thin films. Such methods are employed for rare-earth-transition metal oxides in catalysis .
Structural and Electronic Properties
The structural ambiguity of CeORh invites speculation based on related systems:
Hypothetical Crystal Structure
If adopting a fluorite-derived structure (like CeO₂), Ce⁴⁺ could occupy cubic close-packed sites with oxygen in tetrahedral voids, while Rh³⁺/Rh⁴⁺ might substitute cerium or occupy interstitial positions . Alternatively, a perovskite-like ABO₃ structure (A = Ce, B = Rh) is conceivable, though rhodium’s smaller ionic radius compared to cerium may necessitate distortion.
Electronic Configuration
Cerium’s 4f¹ 5d¹ 6s² configuration and rhodium’s 4d⁸ 5s¹ configuration imply complex hybridization. Oxygen’s electronegativity (3.44) may polarize electron density, creating Ceδ+–Oδ−–Rhδ+ motifs. The mixed oxidation states of cerium (Ce³⁺/Ce⁴⁺) and rhodium (e.g., Rh³⁺) could enable redox-driven conductivity or catalytic activity .
Table 2: Comparative Ionic Radii and Electronegativities
Element | Ionic Radius (Å, CN=6) | Electronegativity (Pauling) |
---|---|---|
Ce³⁺ | 1.01 | 1.12 |
Ce⁴⁺ | 0.87 | 1.12 |
Rh³⁺ | 0.665 | 2.28 |
O²⁻ | 1.40 | 3.44 |
Chemical Reactivity and Functional Behavior
The redox versatility of cerium and rhodium underpins CeORh’s potential reactivity:
Oxidative and Reductive Pathways
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Oxidation: Ce³⁺ → Ce⁴⁺ + e⁻, coupled with Rh⁴⁺ → Rh⁵⁺ + e⁻, may occur under strong oxidants (e.g., O₃, HNO₃) .
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Reduction: Ce⁴⁺ + e⁻ → Ce³⁺ and Rh³⁺ + e⁻ → Rh²⁺ could proceed in H₂ or CO atmospheres, relevant to catalytic hydrogenation .
Acid-Base Behavior
In acidic media, CeORh may dissociate into Ce³⁺/Ce⁴⁺ and Rh³⁺ ions, while alkaline conditions could precipitate hydrated oxides. The EPA notes cerium compounds’ stability in biological systems, albeit with potential oxidative stress implications .
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